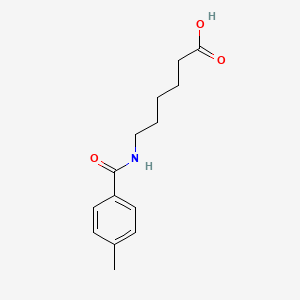

6-(4-Methylbenzamido)hexanoic acid

Übersicht

Beschreibung

6-(4-Methylbenzamido)hexanoic acid is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.31. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One application of related compounds to 6-(4-Methylbenzamido)hexanoic acid is in the field of corrosion inhibition. Schiff's bases derived from lysine and aromatic aldehydes, including compounds with structural similarities to this compound, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. These studies show that such compounds can significantly increase inhibition efficiency, suggesting their potential utility in protecting metal surfaces from corrosive environments (Gupta, Verma, Quraishi, & Mukherjee, 2016).

Acid Recovery and Membrane Technology

Compounds structurally related to this compound have been utilized in the development of novel anion exchange membranes for acid recovery via diffusion dialysis. This research demonstrates the compounds' relevance in enhancing the efficiency of acid recovery processes, highlighting their importance in industrial applications (Irfan, Afsar, Wang, & Xu, 2018).

G Protein-Coupled Receptor (GPR35) Agonists

In biomedical research, derivatives of this compound have been explored for their potential as GPR35 agonists. One study detailed the synthesis and evaluation of a potent and selective GPR35 agonist, demonstrating its utility in studying this orphan G protein-coupled receptor. Such research paves the way for understanding GPR35's role in various physiological processes and diseases (Thimm, Funke, Meyer, & Müller, 2013).

Histone Deacetylase Inhibitors in Alzheimer's Disease

Research has also explored the use of compounds with the core structure of this compound as histone deacetylase (HDAC) inhibitors, particularly in the context of Alzheimer's disease. These inhibitors have shown promise in ameliorating disease phenotypes by affecting tau protein phosphorylation and aggregation, indicating their potential therapeutic value (Lee et al., 2018).

Synthetic Applications and Linker Use

6-Aminohexanoic acid, while not the same, shares structural features with this compound and has been highlighted for its role as a hydrophobic, flexible structural element in chemical synthesis. It serves as a linker in biologically active structures and has applications in the synthesis of modified peptides and polyamide synthetic fibers, underscoring the chemical utility of such compounds (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Eigenschaften

IUPAC Name |

6-[(4-methylbenzoyl)amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-11-6-8-12(9-7-11)14(18)15-10-4-2-3-5-13(16)17/h6-9H,2-5,10H2,1H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRHROXTQZIZTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazole-5-carboxamide](/img/structure/B2715583.png)

![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2715589.png)

![2-[(6-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2715593.png)

![2-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2715595.png)

![N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2715596.png)

![N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2715598.png)

![N-(3-ethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2715600.png)

![3-(4-ethylpiperazin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazine](/img/structure/B2715602.png)

![1-[(4-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2715604.png)

![5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole](/img/structure/B2715605.png)